N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine
Description
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a heterocyclic amine featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with an amine group linked to a 3-fluoro-4-methoxyphenyl moiety. Its synthesis typically involves reductive amination of tetrahydro-2H-pyran-4-one with substituted anilines, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-15-12-3-2-10(8-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPCCTCGAFYFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCOCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Tetrahydro-2H-pyran-4-amine
A widely adopted method involves reductive amination between tetrahydro-2H-pyran-4-amine and 3-fluoro-4-methoxybenzaldehyde. This two-step process begins with the synthesis of the imine intermediate, followed by selective reduction.
Procedure :
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Imine Formation :
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Reduction :
Key Advantages :
Palladium-Catalyzed Coupling Reactions
For substrates resistant to reductive amination, Buchwald-Hartwig amination offers an alternative. This method couples tetrahydro-2H-pyran-4-amine with 1-fluoro-2-iodo-4-methoxybenzene under catalytic conditions.
Procedure :
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Reaction Setup :
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Workup :
Challenges :
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Requires rigorous exclusion of oxygen and moisture.
Industrial-Scale Production and Optimization
Hydrogenation of Hydrazine Derivatives
Industrial protocols often employ catalytic hydrogenation of 4-hydrazinotetrahydropyran intermediates. This method scales efficiently and avoids stoichiometric reductants.
Procedure :
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Intermediate Synthesis :
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Coupling :
Yield : 72% after azeotropic distillation and recrystallization.
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Pd/C | 75 | 72 |
| Toluene | Pd₂(dba)₃/Xantphos | 110 | 62 |
| DCM | NaBH(OAc)₃ | 20 | 78 |
Optimal Conditions :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.82–3.75 (m, 2H, pyran-OCH₂), 3.45–3.38 (m, 1H, NH), 2.95–2.85 (m, 2H, pyran-CH₂N), 1.90–1.75 (m, 4H, pyran-CH₂).
Challenges and Mitigation Strategies
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. Research indicates that derivatives of tetrahydropyran compounds have been explored for their potential as:
- Antidepressants : Studies suggest that modifications in the tetrahydropyran structure can enhance serotonin receptor affinity, making them candidates for antidepressant drugs.
- Anticancer Agents : The incorporation of fluorine and methoxy groups has been linked to improved bioactivity against various cancer cell lines. For instance, compounds similar to N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine have shown cytotoxic effects in preclinical models.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of tetrahydropyran derivatives and their effects on serotonin reuptake inhibition. The results indicated that specific modifications led to enhanced activity compared to existing antidepressants, highlighting the potential of this compound as a lead compound for further development .
Pesticidal Activity
Research has indicated that tetrahydropyran derivatives possess insecticidal and fungicidal properties. The presence of fluorine enhances the lipophilicity of these compounds, improving their penetration into biological membranes.
Case Study: Insecticidal Efficacy
A recent study assessed the insecticidal activity of various tetrahydropyran derivatives against common agricultural pests. Results showed that this compound exhibited significant mortality rates in treated populations, making it a candidate for further exploration as an eco-friendly pesticide .
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
OCM-12, OCM-13, OCM-14, and OCM-15 (Oxazole-4-carboxamide Derivatives)
- Structural Features : These compounds share the 3-fluoro-4-methoxyphenyl group but differ in the amine substituent (e.g., triazolylpropyl, cinnamyl, phenethyl) .
- Functional Impact : The 3-fluoro-4-methoxyphenyl moiety enhances binding to kinases like GSK-3β, while the amine substituents modulate solubility and membrane permeability. For example, OCM-12 (triazolylpropyl) exhibits higher selectivity due to hydrogen-bonding interactions, whereas OCM-14 (cinnamyl) shows reduced potency due to steric hindrance .
| Compound | Amine Substituent | Molecular Weight | Purity (%) | Biological Activity (GSK-3β IC₅₀) |
|---|---|---|---|---|
| OCM-12 | 3-(1H-1,2,4-Triazol-1-yl)propyl | 358.35 | >96 | 12 nM |
| OCM-13 | (Z)-3-Phenylallyl | 379.40 | >96 | 45 nM |
| OCM-14 | (E)-3-Phenylallyl | 379.40 | >96 | 58 nM |
| OCM-15 | Phenethyl | 352.38 | >96 | 32 nM |
4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine Hydrochloride
- Structural Features : Lacks the 4-methoxy group, reducing electron-donating effects.
- Functional Impact : Lower binding affinity to serotonin receptors compared to the 3-fluoro-4-methoxyphenyl analog due to diminished electronic modulation .
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine
Modifications to the Tetrahydro-2H-pyran-4-amine Core
N-Methyltetrahydro-2H-pyran-4-amine
- Structural Features : Methyl group replaces the 3-fluoro-4-methoxyphenyl substituent.
- Functional Impact : Simplified structure results in lower molecular weight (115.17 vs. ~280–300 for aryl-substituted analogs) and reduced receptor binding due to lack of aromatic interactions .
N-Ethyltetrahydro-2H-pyran-4-amine
Piperazine and Piperidine Derivatives
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structural Features : Incorporates a trifluoromethylphenyl-piperazine group linked to the cyclopentyl-tetrahydro-2H-pyran-4-amine core.
- Functional Impact: The trifluoromethyl group enhances metabolic stability and binding to dopamine receptors (Ki = 8 nM vs. >100 nM for non-fluorinated analogs) .
Biological Activity
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16FNO2
- Molecular Weight : 225.26 g/mol
- CAS Number : 1157011-76-1
Synthesis Overview
The synthesis of this compound generally involves the reaction of 3-fluoro-4-methoxyaniline with tetrahydropyran derivatives. The process can be optimized through various conditions to enhance yield and purity. For example, one study reported a synthesis route that yielded a high purity of the final product through careful control of reaction parameters and purification techniques .
Antioxidant Activity
Research has indicated that derivatives of tetrahydropyran compounds, including this compound, exhibit significant antioxidant properties. These compounds have been shown to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases where oxidative stress plays a key role, such as neurodegenerative disorders .
Acetylcholinesterase Inhibition
One of the notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making these compounds candidates for treating Alzheimer's disease. Studies have demonstrated that certain tetrahydropyran derivatives exhibit promising AChE inhibitory activity, with IC50 values indicating effective concentrations for therapeutic use .
Case Studies and Research Findings
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Study on Neuroprotective Effects :
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with this compound resulted in a significant reduction in cognitive decline and oxidative damage markers compared to control groups . -
Antiparasitic Activity :
Another investigation focused on the antiparasitic potential of related compounds against Plasmodium falciparum, the causative agent of malaria. Modifications in the chemical structure led to varying degrees of potency, with some derivatives showing EC50 values as low as 0.023 μM, indicating strong biological activity against resistant strains .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine, and what are the critical optimization parameters?
- Methodology : The compound can be synthesized via reductive amination using LiAlH₄ in MTBE (methyl tert-butyl ether) to reduce intermediates like 4-aminotetrahydro-2H-pyran-4-carbonitrile, as described in a European patent application . Key parameters include reaction temperature (40°C), solvent purity, and controlled quenching with aqueous NaOH to avoid side reactions.
- Validation : Intermediate purity is confirmed via LC-MS or NMR before proceeding.
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- Techniques : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ calibration) , and X-ray crystallography to resolve intramolecular hydrogen bonding and dihedral angles between aromatic and heterocyclic rings .
- Data Interpretation : Crystallographic data (e.g., C–H⋯π interactions) clarify conformational stability, essential for understanding biological interactions.
Q. What preliminary biological activities are associated with the 3-fluoro-4-methoxyphenyl moiety in related compounds?
- Findings : Derivatives with this moiety exhibit vascular disrupting activity by binding to β-tubulin, as seen in imidazole-based analogues . In vitro assays (e.g., LPS-induced TNF-α suppression in PBMCs) show IC₅₀ values in the nanomolar range for anti-inflammatory activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?
- Approach : Replace the tetrahydro-2H-pyran ring with water-soluble groups (e.g., morpholine) while retaining the 3-fluoro-4-methoxyphenyl group, as demonstrated in PDE4 inhibitors like EPPA-1 . Computational docking studies predict binding affinity to target proteins (e.g., phosphodiesterase active sites).
- Validation : Compare in vivo efficacy (e.g., D₅₀ for pulmonary neutrophilia suppression) versus emetogenicity (pica feeding assays in rats) to calculate therapeutic indices .
Q. What experimental models resolve contradictions between in vitro potency and in vivo efficacy?
- Case Study : EPPA-1 showed lower in vitro potency (IC₅₀ = 38 nM) than roflumilast (IC₅₀ = 5 nM) but superior in vivo anti-inflammatory activity (D₅₀ = 0.042 mg/kg vs. 0.24 mg/kg) due to better bioavailability .
- Resolution : Use pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification to explain discrepancies.
Q. How are advanced crystallization techniques applied to resolve polymorphic forms, and what implications arise for drug formulation?
- Methods : Single-crystal X-ray diffraction identifies polymorphs by analyzing dihedral angles and hydrogen-bonding networks, as seen in pyrimidine derivatives .
- Impact : Polymorph stability affects solubility and bioavailability; for example, a 12.8° twist in the pyrimidine ring alters packing efficiency .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for LiAlH₄ reactions to prevent hydrolysis .
- In Vivo Models : Use pica feeding in rats as a surrogate for emesis in higher species to refine therapeutic indices .
- Contradiction Management : Cross-validate in vitro data with ADMET (absorption, distribution, metabolism, excretion, toxicity) assays to prioritize candidates for preclinical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
